molecular formula C9H16O B14570573 2H-Pyran, 3-butyl-5,6-dihydro- CAS No. 61639-05-2

2H-Pyran, 3-butyl-5,6-dihydro-

Cat. No.: B14570573
CAS No.: 61639-05-2
M. Wt: 140.22 g/mol
InChI Key: SNUSTYRVVXEHJI-UHFFFAOYSA-N
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Description

Significance of Dihydropyran Scaffolds in Synthetic Organic Chemistry

Dihydropyran scaffolds are of considerable importance in synthetic organic chemistry due to their versatile reactivity and their presence in numerous biologically active compounds and natural products. acs.orgmdpi.com These structures serve as key intermediates for the synthesis of a wide array of more complex molecules. chim.it Their utility stems from the unique arrangement of functional groups, which allows for a variety of chemical transformations.

The dihydropyran ring can be readily manipulated, making it a valuable synthon for creating diverse heterocyclic and carbocyclic systems. chim.it For instance, the double bond within the ring can undergo various addition reactions, and the ether linkage is susceptible to cleavage under specific conditions. This reactivity makes dihydropyrans essential in the construction of compounds with potential pharmacological applications, including antimicrobial and anti-inflammatory agents. ontosight.airesearchgate.netmdpi.com Furthermore, derivatives of dihydropyran are used in the synthesis of cosmetics and other biodegradable chemicals. ajchem-a.com The enantioselective synthesis of dihydropyran derivatives is particularly crucial as it provides chiral building blocks for creating bioactive molecules. acs.org

Structural Classification of Dihydropyran Isomers and Analogs

The dihydropyran family encompasses several isomers that differ in the position of the double bond within the six-membered ring. The parent compound, pyran (C₅H₆O), has two main isomers: 2H-pyran and 4H-pyran, distinguished by the location of the saturated carbon atom. wikipedia.org Dihydropyrans are derivatives where one of the double bonds is reduced.

The primary isomers of dihydropyran are:

3,4-Dihydro-2H-pyran (DHP) : This is one of the most common isomers, where the double bond is between carbons 5 and 6. It is widely used as a protecting group for alcohols in organic synthesis. wikipedia.org

5,6-Dihydro-2H-pyran : The scaffold of the title compound, with the double bond between carbons 3 and 4.

3,6-Dihydro-2H-pyran : Features a double bond between carbons 4 and 5.

Beyond these basic isomers, a vast number of analogs exist, substituted with various functional groups at different positions on the ring. These substitutions significantly influence the chemical properties and biological activities of the resulting molecules. For example, the introduction of carbonyl groups leads to dihydropyranones, which are also prevalent in natural products and synthetic intermediates. mdpi.comgrafiati.com

Table 1: Isomers of Dihydropyran

Isomer NameAlternative NameDouble Bond Position
3,4-Dihydro-2H-pyran2,3-DihydropyranC5=C6
5,6-Dihydro-2H-pyran3,4-DihydropyranC3=C4
3,6-Dihydro-2H-pyran2,5-DihydropyranC4=C5

Overview of Academic Research Trends on 5,6-Dihydropyran Derivatives

Academic research on 5,6-dihydropyran derivatives has been consistently active, driven by their utility as synthetic intermediates. A significant area of focus is the development of novel synthetic methodologies to access these scaffolds with high efficiency and stereoselectivity. rsc.orgrsc.org Multicomponent reactions (MCRs) have emerged as a powerful strategy for the one-pot synthesis of complex dihydropyran structures from simple starting materials. ajchem-a.comresearchgate.net

Recent studies have explored the use of various catalysts, including metal-based and organocatalysts, to promote the formation of the dihydropyran ring. acs.orgajchem-a.com For example, ZrCl₄ supported on Arabic gum has been used as a recyclable heterogeneous catalyst for the solvent-free synthesis of dihydropyran derivatives. ajchem-a.com There is also a strong interest in the synthesis of dihydropyran-2-ones, a subclass of 5,6-dihydropyrans, due to their presence in natural products with interesting biological activities. mdpi.comacs.org Research has demonstrated that the biological activity of these compounds can be tuned by varying the alkyl and acyl substituents on the pyran ring. acs.org Furthermore, these scaffolds are precursors for important pharmaceuticals; for instance, 5,6-dihydro-3-hexyl-4-hydroxy-6-undecyl-pyran-2-one is a known precursor for the synthesis of the anti-obesity drug orlistat. google.com

Properties

CAS No.

61639-05-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

5-butyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C9H16O/c1-2-3-5-9-6-4-7-10-8-9/h6H,2-5,7-8H2,1H3

InChI Key

SNUSTYRVVXEHJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CCCOC1

Origin of Product

United States

Synthetic Strategies for 5,6 Dihydropyrans and Analogous Systems

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, offering an efficient means to construct the dihydropyran ring with high levels of control over regio- and stereochemistry. Among these, the Hetero-Diels-Alder reaction is particularly prominent.

Hetero Diels-Alder Reactions

The Hetero-Diels-Alder (HDA) reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. orgsyn.org For the synthesis of dihydropyrans, this typically involves the reaction of a conjugated diene with a carbonyl compound (an oxo-Diels-Alder reaction) or the reaction of an electron-rich olefin with an α,β-unsaturated carbonyl compound (an inverse-electron-demand HDA). orgsyn.orgresearchgate.net This pericyclic reaction forms a six-membered ring by creating two new carbon-carbon bonds and up to four chiral centers in a single, concerted step. orgsyn.org The reaction provides direct access to the 5,6-dihydropyran core and its derivatives. organic-chemistry.org

The rate and selectivity of Hetero-Diels-Alder reactions can be significantly enhanced through catalysis. Lewis acids are widely employed to accelerate these cycloadditions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This reduction in the HOMO-LUMO energy gap between the diene and dienophile increases the reaction rate. researchgate.net Quantum chemical analyses also suggest that Lewis acids accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the reactants. mdpi.com

A prominent example is the use of C2-symmetric bis(oxazoline) copper(II) complexes (Cu(II)-BOX) as chiral Lewis acid catalysts. researchgate.netfrontiersin.org These catalysts are highly effective in promoting inverse-electron-demand HDA reactions between electron-rich olefins (heterodienophiles) and α,β-unsaturated carbonyl compounds (heterodienes). frontiersin.orgmdpi.com This methodology allows for the straightforward, enantioselective synthesis of dihydropyrans with high diastereo- and enantioselectivity, often with catalyst loadings as low as 0.2 mol%. researchgate.netfrontiersin.org The reactions can be performed on a multigram scale and exhibit favorable temperature-enantioselectivity profiles, achieving high selectivity even at room temperature. frontiersin.orgmdpi.com

For instance, the reaction of various enol ethers with β,γ-unsaturated α-ketoesters catalyzed by a Cu(II)-BOX complex proceeds efficiently to give the corresponding dihydropyran adducts.

Table 1: Examples of Lewis Acid Catalyzed Hetero-Diels-Alder Reactions

HeterodieneHeterodienophileCatalystYield (%)Enantiomeric Excess (ee, %)Source
Ethyl 2-oxo-4-phenyl-3-butenoateEthyl vinyl etherCu(II)-BOX Complex9898 frontiersin.org
(t-butyldimethyl-silyloxy)acetaldehyde1-methoxy-1,3-butadieneCr(III)-Salen Complex90>99 orgsyn.org
Diethyl (2-oxopropane-1,3-diyl)bis(phosphonate)Ethyl vinyl etherCu(II)-BOX Complex9793 frontiersin.org

Another approach involves a cooperative bifunctional system, such as a complex formed from Er(OTf)₃ and a norephedrine-derived ligand, which catalyzes the [4+2] cycloaddition of α,β-unsaturated acid chlorides with aldehydes to furnish δ-lactones, a class of compounds that includes dihydropyranones. rsc.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for HDA reactions. These methods avoid potentially toxic and expensive metals and often provide high levels of stereocontrol. A common strategy involves the activation of α,β-unsaturated aldehydes using a chiral amine catalyst. brandeis.edu The condensation of the aldehyde with the amine forms a transient, activated iminium ion, which then acts as a highly reactive dienophile in the Diels-Alder reaction. brandeis.edu Upon hydrolysis, the cycloadduct is released, and the catalyst is regenerated. brandeis.edu

N-Heterocyclic carbenes (NHCs) are another class of versatile organocatalysts for the synthesis of dihydropyranones. frontiersin.orgnih.gov NHCs can react with α,β-unsaturated aldehydes to form a Breslow intermediate, which then generates a reactive α,β-unsaturated acylazolium intermediate. nih.gov This species can undergo a formal [4+2] cycloaddition with various partners, such as enones, to yield highly functionalized dihydropyranone derivatives. frontiersin.orgnih.gov

The first highly enantioselective organocatalytic inverse-electron-demand HDA reaction was developed using chiral secondary amines, demonstrating that proper catalyst design can lead to excellent yields and enantioselectivities. nih.govacs.org

Table 2: Organocatalyzed Synthesis of Dihydropyranone Derivatives

Reactant 1Reactant 2Catalyst TypeYield (%)Enantiomeric Excess (ee, %)Source
α,β-Unsaturated Aldehyde1,3-Dicarbonyl CompoundN-Heterocyclic Carbene (NHC)Up to 98>90 nih.gov
Olefinic Azlactoneβ,γ-Unsaturated α-Keto EsterChiral AmineGoodExcellent acs.org
α-Chloroaldehydeβ,γ-Unsaturated α-Keto EsterN-Heterocyclic Carbene (NHC)HighUp to 99 frontiersin.org

[3+2] Cycloadditions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. rsc.orgnih.gov This method is a powerful and atom-economical strategy for the synthesis of five-membered heterocycles such as pyrrolidines, isoxazolidines, and pyrazolidines. acs.org

While this reaction is a mainstay for constructing five-membered rings, it is not a direct or common method for synthesizing the six-membered 5,6-dihydropyran ring system. The literature on [3+2] cycloadditions overwhelmingly points toward the formation of five-membered products, and its application to the direct synthesis of dihydropyrans is not established. rsc.orgacs.orgnih.gov Indirect strategies involving a [3+2] cycloaddition followed by a significant rearrangement to achieve a six-membered pyran are not commonly reported synthetic routes.

[3+3] Cycloadditions

The [3+3] cycloaddition, or annulation, is a strategy for forming six-membered rings by combining two three-atom synthons. This method has been successfully applied to the synthesis of various heterocyclic frameworks, including fused pyran derivatives. nih.govorganic-chemistry.org A common mechanistic pathway involves a vinylogous Michael addition of a donor substrate to an acceptor, followed by an intramolecular cyclization (such as an aldol (B89426) or oxa-Michael reaction) to close the ring. nih.govorganic-chemistry.org

For example, the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles can be directed to undergo a [3+3] annulation, which proceeds through a vinylogous Michael addition followed by an intramolecular aldol cyclization to furnish complex, enantioenriched fused-ring systems containing a dihydropyran moiety. nih.govorganic-chemistry.org The reaction can be catalyzed by chiral organocatalysts, such as quinine-based thioureas, to achieve high yields and excellent stereoselectivities. nih.govorganic-chemistry.org This strategy allows for the rapid assembly of complex molecular architectures from relatively simple starting materials. nih.gov

Ring-Closing and Annulation Methodologies

Beyond cycloadditions, the dihydropyran ring can be effectively constructed through intramolecular cyclization strategies, most notably Ring-Closing Metathesis (RCM) and various annulation reactions.

Ring-Closing Metathesis has become a premier tool in modern organic synthesis for the construction of cyclic systems, including 5,6-dihydropyrans. This reaction utilizes transition-metal catalysts, such as the well-known Grubbs' catalysts, to form a new double bond within a diene substrate, thereby closing a ring and releasing a small olefin byproduct (typically ethylene). nih.gov RCM is widely used in the synthesis of natural products containing dihydrofuran or -pyran motifs. organic-chemistry.org

The synthesis of the diene precursor is a critical step. For dihydropyran synthesis, this precursor is often an acyclic ether with terminal alkene groups at appropriate positions. The diastereoselectivity of the RCM reaction can be influenced by the steric properties of substituents on the diene precursor. For example, divinyl carbinols can be elaborated into trienes where the steric demand of a substituent influences which diastereomer of the resulting dihydropyran is preferentially formed upon cyclization.

Table 3: Examples of Dihydropyran Synthesis via Ring-Closing Metathesis (RCM)

SubstrateCatalystProductYield (%)Source
(Z)-1-(allyloxy)-4-phenylhex-4-en-3-ol acrylateGrubbs' Second Generation(±)-cis-5-methyl-6-phenylethyl-5,6-dihydro-α-pyrone96 nih.gov
Divinyl carbinol-derived trieneGrubbs' CatalystSubstituted DihydropyranVaries
Allyl ether dieneGrubbs' Catalyst + NaHCyclic enol etherGood

Annulation refers to a ring-forming process where a new ring is fused to a molecule through the formation of two new bonds. Several annulation strategies are effective for constructing dihydropyran and tetrahydropyran (B127337) rings. The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by capture of the resulting carbocation by a nucleophile, is a powerful technique for the stereoselective synthesis of tetrahydropyran skeletons. organic-chemistry.org

Other annulation methods include silicon-mediated intramolecular aldol reactions, where a Lewis acid-catalyzed cyclization of an enol silane (B1218182) and an acetal (B89532) can be used to prepare tetrahydropyran-4-ones. Additionally, certain (Z)-1,5-syn-diols can be converted into 2,6-trans-5,6-dihydropyrans via a cyclodehydration process promoted by dehydrating agents like phosphonium (B103445) salts.

Dehydrative Cyclizations

Dehydrative cyclization offers a direct route to dihydropyrans from acyclic precursors, typically unsaturated diols, by the formal removal of a water molecule. Rhenium(VII) oxide (Re₂O₇) has been identified as an effective catalyst for this transformation. acs.orgnih.gov Monoallylic 1,5-diols, for instance, can undergo Re₂O₇-mediated ionization to form allylic cations. These reactive intermediates then engage in cyclization to furnish dihydropyran products. acs.orgnih.gov A key feature of this method is its stereoselectivity, often yielding 2,6-trans-disubstituted dihydropyrans as the major product. This stereochemical outcome is attributed to the minimization of steric interactions within a boat-like transition state during the cyclization step. nih.gov

Another approach involves the use of phosphonium salts or phosphoranes as dehydrating agents to convert (Z)-1,5-syn-diols into 2,6-trans-5,6-dihydropyrans. nih.gov While effective for certain substrates, the scope can be limited, particularly for diols with adjacent oxygen substituents. nih.gov

Precursor TypeCatalyst/ReagentKey FeaturesMajor Product Stereochemistry
Monoallylic 1,5-diolsRe₂O₇Mediated via allylic cation intermediates.2,6-trans
(Z)-1,5-syn-diolsPhosphonium salt or PhosphoraneDirect one-pot procedure.2,6-trans

Intramolecular Michael Addition Reactions

The intramolecular Michael addition, or oxa-Michael reaction, is a powerful method for forming heterocyclic rings. organicreactions.org This reaction involves the addition of a tethered nucleophile, in this case, a hydroxyl group, to an α,β-unsaturated carbonyl or equivalent acceptor. organicreactions.org The process typically occurs under basic conditions, which facilitate the deprotonation of the nucleophile, initiating the conjugate addition to form the pyran ring. organicreactions.org

This strategy has been successfully employed for the enantioselective synthesis of dihydropyran derivatives. For example, the Michael addition of cyclic 1,3-dicarbonyl compounds to 2-enoylpyridine N-oxides, catalyzed by a chiral zinc complex, yields functionalized dihydropyrans in high yields and with excellent enantioselectivity (up to >99% ee). rsc.org The resulting Michael adducts are versatile intermediates for further chemical transformations. rsc.org

Palladium-Catalyzed Cyclizations of Alkynols

Palladium catalysis provides a versatile platform for the cyclization of alkynols (alcohols containing an alkyne moiety) to form various heterocyclic systems, including dihydropyrans. These reactions can proceed through several mechanistic pathways. One common pathway involves the activation of the alkyne by a Pd(II) catalyst, which facilitates a nucleophilic attack by the tethered hydroxyl group. dicp.ac.cn

For example, palladium-catalyzed asymmetric intermolecular trans-acetoxypalladation of alkyne-tethered malononitriles, followed by a desymmetric cyclization, allows for the construction of highly functionalized cyclic nitriles. dicp.ac.cn While this specific example leads to α-all-carbon quaternary stereocenters, the underlying principle of palladium-mediated nucleophilic attack on an alkyne can be adapted for the synthesis of the dihydropyran core from suitable alkynol precursors. Another approach is the cyclocarbonylation of alkynols, which incorporates a molecule of carbon monoxide to yield unsaturated lactones, such as 2(5H)-furanones, which are structurally related to dihydropyrans. acs.org

Olefin Metathesis and Double Bond Migration Sequences

Ring-closing metathesis (RCM) has emerged as one of the most powerful and versatile methods for the synthesis of cyclic compounds, including 5,6-dihydropyrans. nih.govwikipedia.org This reaction utilizes well-defined transition metal catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), to form a new double bond within a molecule by reacting two existing olefin groups. wikipedia.orglibretexts.org

To synthesize a 5,6-dihydropyran, a diene precursor containing an ether linkage at the appropriate position is subjected to an RCM catalyst. The reaction typically proceeds with high efficiency and tolerates a wide range of functional groups. nih.gov The formation of a five- or six-membered ring is often enthalpically favorable, and the reaction is driven forward by the release of a small, volatile olefin byproduct, such as ethylene. wikipedia.org The strategic placement of substituents on the starting diene allows for precise control over the substitution pattern of the final dihydropyran product.

Metathesis TypeCatalyst FamilyDriving ForceKey Application
Ring-Closing Metathesis (RCM)Ruthenium (Grubbs), Molybdenum (Schrock)Formation of a stable ring, release of volatile olefin (e.g., ethylene).Synthesis of 5- to 30-membered rings. libretexts.org
Carbonyl-Olefin MetathesisLewis acids, Schrock catalystsFormation of a C=C bond from a C=O and a C=C bond.Access to cyclic ethers. rsc.org

Carbonyl Ene Reactions

The intramolecular carbonyl-ene reaction is a valuable tool for the stereoselective synthesis of oxygen-containing heterocycles. This pericyclic reaction involves the interaction of a carbonyl group (the "enophile") with an alkene (the "ene"). In the context of dihydropyran synthesis, a δ,ε-unsaturated aldehyde or ketone can undergo a thermally or Lewis acid-catalyzed cyclization. The reaction proceeds through a six-membered, chair-like transition state, which allows for the predictable transfer of stereochemical information from the starting material to the cyclic product. This method is particularly useful for establishing the stereochemistry at multiple centers in a single step, yielding functionalized dihydropyran derivatives with a hydroxyl group.

Multi-Component Reactions (MCRs)

Multi-component reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity. nih.gov

Condensations Involving Aldehydes, Malononitrile (B47326), and Ethyl Acetoacetate

A classic and widely used MCR for the synthesis of highly functionalized pyran systems involves the one-pot condensation of an aldehyde, malononitrile, and a β-dicarbonyl compound such as ethyl acetoacetate. researchgate.net This reaction can be catalyzed by a variety of basic or acidic catalysts and often proceeds in environmentally benign solvents like water or ethanol. researchgate.net

The reaction typically initiates with a Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene. This is followed by a Michael addition of the enolate derived from ethyl acetoacetate. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to afford the stable 2-amino-3-cyano-4H-pyran derivative. academie-sciences.fr The versatility of this reaction allows for the generation of a large library of substituted pyrans by simply varying the aldehyde component. researchgate.netnih.gov

Stereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers of dihydropyrans, such as 2H-Pyran, 3-butyl-5,6-dihydro-, is of paramount importance due to the prevalence of these chiral motifs in biologically active natural products. nih.gov Methodologies to control the three-dimensional arrangement of atoms during synthesis are critical and can be broadly categorized by the source of stereochemical control.

Chiral Catalyst Systems

The use of small amounts of a chiral catalyst to induce asymmetry in the product is a powerful and atom-economical strategy. Various catalytic systems have been developed for the enantioselective synthesis of dihydropyran rings.

Organocatalysis: Chiral organocatalysts, which are metal-free small organic molecules, have been successfully employed. For instance, bifunctional thiourea (B124793) and squaramide-based catalysts can activate both nucleophile and electrophile through hydrogen bonding, facilitating domino reactions like Michael-hemiacetalization sequences to produce highly functionalized dihydropyrans with excellent enantioselectivity (up to 99% ee). nih.govorgsyn.org N-Heterocyclic Carbenes (NHCs) have also emerged as versatile catalysts for various cycloaddition reactions to form dihydropyran-2-ones. documentsdelivered.com

Metal Catalysis: Chiral metal complexes are highly effective for a range of transformations. Copper(I) complexes, for example, catalyze direct vinylogous aldol reactions of β,γ-unsaturated esters with aldehydes to yield chiral 5,6-dihydropyran-2-ones. nih.gov A bimetallic relay system, combining an achiral rhodium(II) complex with a chiral N,N'-dioxide-Sm(III) complex, has been used for three-component tandem reactions to produce chiral 4,5-dihydro-1,3-dioxepines, which are related heterocyclic systems. nih.gov Similarly, chiral chromium(III) salen-type complexes are effective catalysts for hetero-Diels-Alder reactions to create dihydropyran scaffolds with high stereocontrol. documentsdelivered.com

Table 1: Examples of Chiral Catalyst Systems in Dihydropyran Synthesis
Catalyst TypeReactionKey FeaturesAchieved Enantioselectivity (ee)Reference
Square Amide OrganocatalystDomino Michael–HemiacetalizationHydrogen bonding activation of α-hydroxymethyl nitroalkenes.71–99% nih.gov
Cu(I)-DIFLUORPHOSCatalytic Asymmetric Multicomponent Reaction (CAMCR)Assembly of dialkylzincs, allenic esters, and ketones.Not specified nih.gov
Bifunctional ThioureaVinylogous Aldol/Cyclization CascadeSynergistic activation of allyl pyrazoleamides and keto esters.up to 98% researchgate.net
Rh(II)/Chiral N,N'-dioxide–Sm(III)Tandem Ylide Formation/[4+3]-CycloadditionBimetallic relay catalysis for three-component reaction.up to 99% nih.gov

Substrate-Controlled Stereoselectivity

In substrate-controlled reactions, the inherent chirality of the starting material directs the stereochemical outcome of the reaction. This approach is particularly common when using precursors from the "chiral pool," such as carbohydrates or amino acids.

A notable example is the conversion of (Z)-1,5-syn-endiols into 2,6-trans-5,6-dihydropyrans. The pre-existing stereocenters in the diol substrate guide the cyclodehydration process to selectively form the trans-disubstituted pyran ring. This can be achieved directly using dehydrating agents or through a multi-step sequence involving regioselective silylation, mesylation, and base-promoted nucleophilic displacement.

Another powerful strategy is the ring-expansion of stereochemically pure monocyclopropanated furans. nih.govrsc.org This metal-free method proceeds through a cyclopropylcarbinyl cation rearrangement, where the stereochemistry of the starting furan (B31954) derivative is transferred to the resulting dihydro-2H-pyran product. nih.govrsc.org This approach allows for the scalable synthesis of highly functionalized and enantiomerically pure six-membered heterocycles. nih.govrsc.org

Table 2: Substrate-Controlled Approaches to Dihydropyrans
Chiral SubstrateReaction TypeProduct StereochemistryKey TransformationReference
(Z)-1,5-syn-endiolsCyclodehydration2,6-trans-dihydropyransSelective activation of one hydroxyl group followed by intramolecular cyclization. researchgate.net
Monocyclopropanated furansRing-ExpansionStereochemistry transferred from substrateCyclopropylcarbinyl cation rearrangement. nih.govrsc.org

Kinetic Resolution Methodologies

Kinetic resolution is a process for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. uva.es The faster-reacting enantiomer is converted to a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. A major limitation is that the maximum theoretical yield for the resolved starting material is 50%.

This can be overcome by Dynamic Kinetic Resolution (DKR), where the starting material enantiomers are rapidly interconverted (racemized) under the reaction conditions. nih.gov This allows the chiral catalyst to continuously convert the racemic mixture into a single, enantiomerically pure product, with a theoretical yield of up to 100%. nih.gov Metal/lipase (B570770) combinations are often used for the DKR of racemic alcohols that can serve as precursors to chiral 5,6-dihydropyran-2-ones. nih.gov For example, a ruthenium catalyst can racemize a secondary alcohol, while a lipase selectively acylates one enantiomer, driving the entire process towards a single acylated product with high enantiomeric excess. nih.govnih.gov

Tandem Reactions for Stereocontrol

Tandem, domino, or cascade reactions involve two or more bond-forming events occurring in a single synthetic operation without isolating intermediates. These processes are highly efficient for rapidly building molecular complexity and can provide excellent stereocontrol.

Michael-Aldol/Hemiacetalization: An organocatalyzed domino sequence starting with a Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, followed by an intramolecular hemiacetalization, can construct polyfunctionalized dihydropyran rings with multiple contiguous stereocenters. nih.gov

Prins Cyclization: The intramolecular Prins cyclization, which involves the acid-catalyzed reaction of an alkenol with an aldehyde, is a powerful tool for constructing oxacycles. rsc.org Silyl-Prins variants, using vinylsilyl alcohols, can selectively produce cis-2,6-disubstituted dihydropyrans. orgsyn.orgrsc.org The stereocontrol arises from a chair-like transition state where substituents preferentially occupy equatorial positions. orgsyn.org

Vinylogous Aldol/Cyclization: A highly chemo- and enantioselective cascade reaction can be initiated by a vinylogous aldol addition of an allyl pyrazoleamide to a β,γ-unsaturated α-keto ester, followed by a cyclization step to build the chiral 5,6-dihydropyran-2-one core. researchgate.net

Miscellaneous Synthetic Routes

Several other important synthetic strategies exist for accessing the 5,6-dihydropyran core.

Hetero-Diels-Alder (HDA) Reaction: This [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile (often a carbonyl compound) is one of the most fundamental methods for constructing six-membered heterocycles, including dihydropyrans. nih.gov

Ring-Closing Metathesis (RCM): RCM has become a robust and widely used method for the formation of cyclic olefins. Using a suitable acyclic diene precursor, RCM catalyzed by ruthenium complexes can efficiently form the dihydropyran ring.

Hantzsch Dihydropyridine Synthesis Variants: While classically used for dihydropyridines, variations of the Hantzsch reaction, a multicomponent reaction typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, can be adapted for the synthesis of related dihydropyran heterocycles.

Palladium-Catalyzed Oxidative Heck Redox-Relay: This strategy has been applied to the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols in a single step with excellent stereoselectivity.

Julia-Kocienski Olefination

The Julia-Kocienski olefination stands as a powerful and highly regarded method for the stereoselective formation of carbon-carbon double bonds. alfa-chemistry.comorganic-chemistry.org This reaction typically involves the coupling of a carbonyl compound with a heteroaryl sulfone, leading to the formation of an alkene. alfa-chemistry.com Its application in the synthesis of dihydropyran systems often involves an intramolecular variation or a subsequent cyclization step.

A key application of this methodology is in the construction of 6-substituted 3-fluoro-5,6-dihydropyran-2-ones, where the Julia-Kocienski olefination serves as the pivotal step. organic-chemistry.orgthieme-connect.com The general mechanism proceeds through the metalation of the heteroaryl sulfone, followed by the addition of the resulting carbanion to an aldehyde. alfa-chemistry.com A subsequent Smiles rearrangement and elimination of sulfur dioxide and an aryloxide anion yield the desired alkene. alfa-chemistry.com

While a direct synthesis of 3-butyl-5,6-dihydro-2H-pyran using this method is not extensively documented in readily available literature, a plausible route can be extrapolated from the synthesis of related structures. This would likely involve the reaction of a suitably functionalized aldehyde with a butyl-substituted heteroaryl sulfone, followed by an intramolecular cyclization. The choice of the heteroaryl sulfone, such as benzothiazol-2-yl (BT-sulfone) or 1-phenyl-1H-tetrazol-5-yl (PT-sulfone), can influence the stereoselectivity of the resulting double bond. organic-chemistry.org

Table 1: Key Reagents in Julia-Kocienski Olefination

Reagent TypeExamplesRole in Reaction
Carbonyl CompoundAldehydes, KetonesElectrophilic partner
Heteroaryl SulfoneBenzothiazol-2-yl sulfones, 1-Phenyl-1H-tetrazol-5-yl sulfonesNucleophilic partner after metalation
Basen-Butyllithium, Sodium hexamethyldisilazideDeprotonation of the sulfone

Suzuki-Miyaura Coupling Followed by Intramolecular Cyclization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. researchgate.netmdpi.com An intramolecular variant of this reaction provides a powerful strategy for the construction of cyclic systems of various sizes. researchgate.netnih.gov

The synthesis of a 3-butyl-5,6-dihydropyran via this strategy would conceptually involve a two-stage process. First, a Suzuki-Miyaura coupling would be employed to construct a key acyclic precursor containing both a hydroxyl group and a vinylboronate or vinylhalide, appropriately positioned for a subsequent intramolecular cyclization.

While a direct precedent for the synthesis of 3-butyl-5,6-dihydro-2H-pyran using this exact sequence is not readily found, the synthesis of substituted tetrahydropyrans through the acid-catalyzed intramolecular cyclization of unsaturated alcohols is well-established. This suggests a viable pathway where the Suzuki-Miyaura reaction is used to assemble a homoallylic alcohol precursor, which then undergoes an acid-mediated cyclization to furnish the dihydropyran ring.

Table 2: Illustrative Suzuki-Miyaura Reaction Components for Precursor Synthesis

Reactant 1Reactant 2CatalystBasePotential Product (Precursor for Cyclization)
(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-ene3-bromoprop-2-en-1-olPd(PPh₃)₄K₂CO₃1-phenylnona-1,7-dien-4-ol
1-bromo-3-butene(E)-4-hydroxy-4-methylpent-2-enylboronic acid pinacol (B44631) esterPdCl₂(dppf)Cs₂CO₃(E)-8-hydroxy-8-methylnona-2,6-diene

Preparation via 3-(Benzyloxy)propionic Acid

Synthesizing 3-butyl-5,6-dihydro-2H-pyran from 3-(benzyloxy)propionic acid presents a multi-step pathway that relies on fundamental organic transformations. The starting material, 3-(benzyloxy)propionic acid, can be synthesized from R-methyl lactate. google.com

The proposed synthetic sequence would likely commence with the reduction of the carboxylic acid functionality of 3-(benzyloxy)propionic acid to the corresponding primary alcohol, 3-(benzyloxy)propan-1-ol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride.

Subsequent oxidation of the primary alcohol would yield the aldehyde, 3-(benzyloxy)propanal. This aldehyde can then serve as an electrophile for a Grignard reaction with butylmagnesium bromide. This key step would form the carbon-carbon bond necessary to introduce the butyl group, resulting in the formation of 1-(benzyloxy)heptan-4-ol.

The final and crucial step would be an intramolecular cyclization to form the 5,6-dihydropyran ring. This would likely involve the deprotection of the benzyl (B1604629) ether, followed by an acid-catalyzed cyclization of the resulting diol. Alternatively, the hydroxyl group could activate an intramolecular nucleophilic attack on a suitably functionalized carbon atom.

Table 3: Proposed Multi-Step Synthesis from 3-(Benzyloxy)propionic Acid

StepReactionReagentsIntermediate/Product
1Reduction of Carboxylic AcidLiAlH₄, THF3-(Benzyloxy)propan-1-ol
2Oxidation of AlcoholPCC, CH₂Cl₂3-(Benzyloxy)propanal
3Grignard ReactionButylmagnesium bromide, THF1-(Benzyloxy)heptan-4-ol
4Deprotection & CyclizationH₂, Pd/C; H⁺3-Butyl-5,6-dihydro-2H-pyran

Reactivity and Transformations of 5,6 Dihydropyran Derivatives

Rearrangement Reactions

Rearrangement reactions offer powerful methods for skeletal reorganization, enabling the synthesis of complex molecular architectures from simpler dihydropyran precursors.

Wittig Rearrangements of Silyl-Dihydropyrans

The rsc.orgacs.org- and rsc.orgwikipedia.org-Wittig rearrangements of silyl-substituted dihydropyrans are significant transformations that facilitate stereoconvergent ring contractions. proquest.com Treatment of diastereomeric 2-silyl-6-aryl-5,6-dihydro-2H-pyrans with a strong base like n-butyllithium can lead to either α-silylcyclopentenols via a rsc.orgacs.org-Wittig rearrangement or (α-cyclopropyl)acylsilanes through a rsc.orgwikipedia.org-Wittig rearrangement. acs.orgproquest.com Similarly, 4-silyl-5,6-dihydropyrans can undergo selective rsc.orgwikipedia.org-Wittig rearrangements to produce silylcyclopropanes. acs.org

The mechanism for both rsc.orgacs.org and rsc.orgwikipedia.org rearrangements is predicted to occur through a two-step process, with the cleavage of the C–O bond being the rate-determining step. rsc.org The regiochemical outcome of the reaction is a delicate balance of steric and electronic factors. acs.org

Electronic Effects: The electronic nature of substituents on the dihydropyran ring significantly influences the reaction pathway. For 2-silyl-6-aryl-5,6-dihydropyrans, ortho- and para-directing groups on the aryl appendage favor the rsc.orgwikipedia.org-pathway. acs.org Conversely, meta-directing or electron-poor aromatic moieties promote the rsc.orgacs.org-pathway. acs.org In the case of 4-silyl-5,6-dihydropyrans, electron-rich and electron-neutral groups at the migrating center lead exclusively to rsc.orgwikipedia.org-migration, whereas electron-deficient aryl groups predominantly yield rsc.orgacs.org-Wittig products. acs.org

Steric Effects: The steric bulk of the silyl (B83357) group plays a crucial role in directing the rearrangement. Increasing the steric demand of the silyl group (e.g., from SiMe₃ to SiMePh₂) consistently leads to a higher ratio of the rsc.orgwikipedia.org-rearrangement product. acs.org This is attributed to the inhibition of the radical recombination step required for the rsc.orgacs.org-pathway. acs.org

Table 1. Effect of Silyl Group Sterics on Wittig Rearrangement Regioselectivity acs.org
Silyl Group (SiR₃) rsc.orgwikipedia.org: rsc.orgacs.org Product RatioPrimary Product Type
SiMe₃2.4 : 1(α-cyclopropyl)acylsilane
SiMe₂Ph~10 : 1(α-cyclopropyl)acylsilane
SiMePh₂Exclusive rsc.orgwikipedia.org(α-cyclopropyl)acylsilane

2-Oxonia-Cope Rearrangements

The 2-oxonia-Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement that can occur as a competitive pathway in reactions involving oxocarbenium ion intermediates, such as the Prins cyclization. acs.orgnih.gov This rearrangement can influence the stereochemical outcome and product distribution of such reactions. d-nb.info For instance, in the Prins cyclization of certain homoallylic alcohols, the 2-oxonia-Cope rearrangement of the intermediate oxocarbenium ion can lead to epimerization or side-chain exchange processes. acs.orgacs.org

The propensity for this rearrangement is influenced by the electronic properties of the substituents. The presence of an electron-rich aromatic ring can favor the oxonia-Cope pathway, leading to symmetrical tetrahydropyran (B127337) products through side-chain exchange. acs.org Conversely, an electron-deficient aromatic ring can suppress this rearrangement, favoring the direct cyclization product. acs.org In the context of silyl-Prins cyclizations, the 2-oxonia-Cope rearrangement has been observed as a competing reaction, particularly with allylsilyl alcohol substrates, potentially leading to the formation of symmetric tetrahydropyrans. mdpi.comnih.gov

Ferrier Rearrangement Analogs

The Ferrier rearrangement is a classic reaction in carbohydrate chemistry involving the Lewis acid-catalyzed nucleophilic substitution of glycals (2,3-unsaturated sugar derivatives) with an accompanying allylic shift. wikipedia.orgchem-station.com The reaction proceeds via a delocalized allyloxocarbenium ion intermediate, which is then trapped by a nucleophile. wikipedia.org This methodology has been extended to various analogs, providing access to a diverse range of functionalized pyranoid structures.

Key analogs and modifications include:

C-Glycoside Formation: When a silane (B1218182) is used as the nucleophile instead of an alcohol, a carbon-carbon bond is formed, leading to C-glycosides. wikipedia.org

Nitrogen Analogs: The use of nitrogen-based nucleophiles allows for the synthesis of nitrogen-containing heterocycles. wikipedia.org

Ferrier Carbocyclization (Type II): This related reaction involves the metal-mediated rearrangement of enol ether pyrans into substituted cyclohexanones. wikipedia.orgthermofisher.com

Functionalization and Derivatization Strategies

Beyond rearrangements, the 5,6-dihydropyran skeleton can be elaborated through various functionalization and derivatization reactions, introducing new oxygen- and carbon-based groups to enhance molecular complexity.

Introduction of Oxygen-Based Groups

The introduction of oxygen-containing functional groups is a common strategy for derivatizing dihydropyrans. A primary example is the synthesis of 5,6-dihydropyran-2-ones, which are α,β-unsaturated δ-lactones. organic-chemistry.org These structures are found in numerous natural products and possess a range of biological activities. researchgate.netresearchgate.net Synthetic methods to achieve this transformation include:

Hetero-Diels-Alder Reactions: The reaction of electron-deficient heterodienes with electron-rich dienophiles can construct the 5,6-dihydropyran-2-one ring system. organic-chemistry.org

Copper-Catalyzed Vinylogous Aldol (B89426) Reactions: A one-pot sequence involving a Cu(I)-catalyzed direct vinylogous aldol reaction, isomerization, and intramolecular transesterification can produce chiral α,β-unsaturated δ-lactones from β,γ-unsaturated esters and various aldehydes. organic-chemistry.org

Introduction of Carbon-Based Groups

Introducing carbon-based substituents onto the dihydropyran ring is crucial for building complex molecular frameworks. The hetero-Diels-Alder reaction is a powerful tool for this purpose, allowing for the incorporation of various carbon-based groups during the initial ring formation. organic-chemistry.org Furthermore, multicomponent reactions catalyzed by transition metals can assemble highly functionalized δ-lactones, simultaneously constructing multiple C-C bonds and chiral centers. organic-chemistry.org The carbon-variant of the Ferrier rearrangement, which employs carbon nucleophiles, also serves as an effective method for introducing carbon-based functionalities onto the pyran ring system. wikipedia.org

Introduction of Nitrogen-Based Groups

The introduction of nitrogen-containing functionalities into the 3-butyl-5,6-dihydro-2H-pyran framework can be approached through various synthetic strategies, primarily targeting the reactive double bond.

One potential avenue for incorporating nitrogen is through cycloaddition reactions. The electron-rich double bond of the dihydropyran can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with organic azides. This type of reaction, often referred to as the Huisgen cycloaddition, typically leads to the formation of five-membered nitrogen-containing heterocyclic rings, such as triazolines. While specific studies on 3-butyl-5,6-dihydro-2H-pyran are not extensively documented, the general reactivity pattern of vinyl ethers suggests that it would readily participate in such transformations, providing a pathway to novel heterocyclic structures. The regioselectivity and stereoselectivity of these cycloadditions would be influenced by both steric and electronic factors of the substituents on the pyran ring and the azide.

Another approach involves the direct amination of the double bond. However, the direct addition of amines to unactivated alkenes is generally challenging. More specialized methods, such as hydroaminomethylation or transition-metal-catalyzed hydroamination, could potentially be employed. These methods, however, often require specific catalysts and conditions to achieve efficient conversion.

Aziridination, the formation of a three-membered ring containing a nitrogen atom, represents another method for introducing a nitrogen-based group. This can be achieved through the reaction of the dihydropyran with various nitrene precursors. The diastereoselectivity of such reactions on substituted dihydropyrans can be influenced by the directing effects of existing substituents on the ring.

Halogenation and Related Transformations

The double bond in 3-butyl-5,6-dihydro-2H-pyran is susceptible to electrophilic attack by halogens, leading to the formation of dihalogenated products. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. This typically results in the anti-addition of the halogen across the double bond.

Beyond simple halogen addition, the allylic positions of 3-butyl-5,6-dihydro-2H-pyran are also reactive sites for halogenation, particularly under radical conditions. Radical allylic halogenation allows for the introduction of a halogen atom at the carbon adjacent to the double bond without saturating the double bond itself. This reaction is typically carried out using reagents that can provide a low, steady concentration of the halogen, such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide). libretexts.org The reaction proceeds via a radical chain mechanism involving the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, which then reacts with the halogenating agent. libretexts.org

The regioselectivity of allylic halogenation on unsymmetrical alkenes can be complex. In the case of 3-butyl-5,6-dihydro-2H-pyran, there are two allylic positions (C2 and C5) that could potentially be halogenated. The distribution of products would depend on the relative stability of the intermediate allylic radicals and steric factors.

Oxidative and Reductive Transformations

The 3-butyl-5,6-dihydro-2H-pyran molecule offers multiple sites for oxidative and reductive transformations, primarily centered around the carbon-carbon double bond and the allylic positions.

Oxidative Transformations:

A significant oxidative transformation for this class of compounds is allylic oxidation, which introduces an oxygen functionality at a carbon atom adjacent to the double bond. Research has demonstrated the catalytic allylic oxidation of 2-alkyl-3,4-dihydro-2H-pyrans using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govnih.gov These reactions, often catalyzed by transition metal complexes, can lead to the formation of enones. nih.govnih.gov For 3-butyl-5,6-dihydro-2H-pyran, this would likely result in oxidation at the C2 or C5 position, yielding the corresponding α,β-unsaturated lactone or ketone derivatives.

Epoxidation of the double bond is another important oxidative reaction. This transformation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in the formation of an epoxide ring. The stereochemical outcome can be influenced by the steric hindrance of the substituents on the pyran ring.

Reductive Transformations:

The double bond in 3-butyl-5,6-dihydro-2H-pyran can be readily reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The hydrogenation results in the saturation of the double bond, yielding the corresponding 3-butyl-tetrahydropyran. The stereochemistry of the hydrogenation can be influenced by the catalyst and the substrate's steric profile, often leading to syn-addition of hydrogen across the double bond. Studies on the enantioselective hydrogenation of substituted 5,6-dihydro-2H-pyrans have been conducted using chiral catalysts, demonstrating the potential for stereocontrolled reductions. rsc.org

Alternatively, the double bond can be reduced using metal hydrides, although this is generally less common for simple alkenes compared to catalytic hydrogenation. The choice of reducing agent and reaction conditions would be critical to avoid unwanted side reactions.

Below is a table summarizing the potential products of these transformations:

Transformation Type Reagent(s) Potential Product(s)
Introduction of Nitrogen Organic AzidesTriazoline derivatives
Halogenation Halogens (e.g., Br₂, Cl₂)Dihalogenated tetrahydropyrans
Allylic Halogenation N-Bromosuccinimide (NBS)Allylic brominated dihydropyrans
Allylic Oxidation tert-Butyl hydroperoxide (TBHP), Metal CatalystEnone derivatives of dihydropyran
Epoxidation Peroxy acids (e.g., m-CPBA)Epoxidized tetrahydropyrans
Catalytic Hydrogenation H₂, Pd/C or PtO₂3-Butyl-tetrahydropyran

Mechanistic Investigations and Computational Studies of Dihydropyran Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular structures, reaction energies, and transition states at the electronic level. For dihydropyran systems, these methods offer a window into their behavior that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to dihydropyran systems to predict their geometries, energies, and other molecular properties. DFT calculations, for instance, can be employed to determine the relative stabilities of different conformations of the 3-butyl-5,6-dihydro-2H-pyran ring, which typically adopts a half-chair or boat-like conformation.

The table below presents data from a DFT study on the formation of a similar dihydropyran derivative, illustrating the type of energetic information that can be obtained. nih.gov

ParameterValue (kcal/mol)
Activation Energy Barrier2.7
Gibbs Free Energy of Intermediate1.6

This data is for the silyl-Prins cyclization reaction to form (2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyran and serves as an illustrative example of DFT-calculated reaction energies. nih.gov

Understanding the reaction pathways for the synthesis or transformation of 3-butyl-5,6-dihydro-2H-pyran requires the identification and characterization of transition states. DFT calculations are instrumental in locating these high-energy structures that connect reactants to products. The analysis of a transition state's geometry, vibrational frequencies (specifically the single imaginary frequency corresponding to the reaction coordinate), and energy provides crucial information about the mechanism.

For instance, in the hetero-Diels-Alder reaction, a common route to dihydropyrans, computational studies can distinguish between concerted and stepwise pathways. In a computational study on the formation of a dihydropyran via a silyl-Prins cyclization, the transition state was located, and its energy was calculated to be only 2.7 kcal/mol above the reactants, indicating a facile cyclization process. nih.gov The geometry of this transition state revealed the key interatomic distances as the new carbon-carbon bond is being formed, which was found to be 1.95 Å. nih.gov Following the reaction pathway from the transition state leads to a cyclic carbocation intermediate, which is then quenched to form the final dihydropyran product. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. bohrium.comresearchgate.net For 3-butyl-5,6-dihydro-2H-pyran, an NBO analysis would provide a detailed picture of the electron density distribution and the key orbital interactions that contribute to its stability.

The core of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. researchgate.net In the dihydropyran ring, significant interactions would be expected between the lone pairs of the oxygen atom (donor) and the antibonding orbitals (σ) of the adjacent C-O and C-C bonds (acceptors). These n → σ interactions, often referred to as hyperconjugation, contribute to the stabilization of the molecule and influence its geometry and reactivity. For example, the donation of electron density from an oxygen lone pair to the σ* orbital of a neighboring C-C bond can weaken the C-C bond and affect the conformational preference of the ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which can be calculated within the NBO framework. researchgate.net

Experimental Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental techniques are essential for validating proposed mechanisms and observing reaction dynamics directly.

Isotope labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction. nih.gov By replacing an atom in a reactant with one of its heavier isotopes, its position in the products can be determined, providing unambiguous evidence for bond-forming and bond-breaking steps.

In the context of the synthesis or reactions of 3-butyl-5,6-dihydro-2H-pyran, oxygen-18 (¹⁸O) isotope labeling could be particularly informative. For example, if the dihydropyran is synthesized via a reaction involving a carbonyl-containing compound and an alcohol in the presence of an acid catalyst, one could label the oxygen of the alcohol with ¹⁸O. By analyzing the mass spectrum of the resulting dihydropyran product, one could determine if the oxygen atom in the pyran ring originates from the alcohol or the carbonyl compound. This would help to confirm or refute a proposed reaction mechanism. Such studies have been successfully employed in various systems to determine the origin of oxygen atoms in the final products. scienceopen.com

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, providing valuable kinetic and mechanistic data. bham.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for this purpose, as it can be used to identify and quantify reactants, intermediates, and products in the reaction mixture over time without the need for sample workup. bham.ac.uk

For the formation of 3-butyl-5,6-dihydro-2H-pyran, an in situ NMR experiment could be set up by mixing the reactants directly in an NMR tube inside the spectrometer. By acquiring NMR spectra at regular intervals, one could track the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction rates and the identification of any transient intermediates that may accumulate to detectable concentrations. The time-dependent changes in signal intensities can be used to derive kinetic parameters, such as the rate constant and the activation energy of the reaction.

Radical Mechanism Postulations

While specific mechanistic studies detailing the radical reactions of 3-butyl-5,6-dihydro-2H-pyran are not extensively documented in dedicated literature, the behavior of analogous dihydropyran systems allows for the postulation of potential radical-mediated mechanisms. Radical reactions, particularly cyclizations, are fundamental in the synthesis and transformation of cyclic ethers. These reactions typically proceed through three main stages: initiation, propagation, and termination.

In the context of dihydropyran systems, a radical can be generated on a side chain attached to the pyran ring. For a compound like 3-butyl-5,6-dihydro-2H-pyran, a radical could be initiated at the butyl group. The subsequent intramolecular addition of this radical to the double bond of the dihydropyran ring would be a key step. Such radical cyclizations are known to be rapid and selective, often favoring the formation of five- or six-membered rings. The regioselectivity of this cyclization is governed by Baldwin's rules, which generally favor exo cyclizations over endo cyclizations for 6-membered rings.

Computational studies on related unsaturated ethers and acetals have shown that the ether linkage can act as a tether, holding the radical center and the double bond in close proximity, thereby facilitating the cyclization process. The stability of the resulting cyclized radical intermediate is a crucial factor in determining the reaction pathway. Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the thermodynamics and kinetics of these radical processes, helping to predict the most likely reaction products.

Quantitative Structure-Activity Relationships (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on 3-butyl-5,6-dihydro-2H-pyran are not available, the principles and methodologies can be applied to understand how structural modifications of dihydropyran derivatives might influence their activity.

Exploration of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, number of bonds, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

For a molecule like 3-butyl-5,6-dihydro-2H-pyran, relevant descriptors would include its molecular weight, logP value, molecular surface area, and electronic properties associated with the ether oxygen and the double bond. The nature and position of substituents, such as the butyl group, would significantly influence these descriptors.

Below is an interactive table showcasing various molecular descriptors that would be considered in a QSAR study of dihydropyran derivatives.

Predictive Modeling for Structural Optimization

Once a set of molecular descriptors has been calculated for a series of dihydropyran analogs with known activities, statistical methods are used to build a predictive QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

The goal of this modeling is to create an equation that can accurately predict the activity of new, untested dihydropyran derivatives based on their calculated descriptors. For instance, a hypothetical QSAR model might reveal that increased lipophilicity (higher logP) and a specific charge distribution around the pyran ring are positively correlated with a desired biological activity.

Such a model would be invaluable for structural optimization. By understanding the key structural features that influence activity, chemists can rationally design new analogs of 3-butyl-5,6-dihydro-2H-pyran with potentially enhanced properties. For example, if the model indicates that a larger substituent at the 3-position is beneficial, new derivatives with longer or branched alkyl chains could be synthesized and tested. This iterative process of prediction, synthesis, and testing is a cornerstone of modern drug discovery and materials science.

The reliability of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A well-validated QSAR model can significantly reduce the time and cost associated with the development of new chemical entities.

The following table summarizes the steps involved in building a predictive QSAR model.

Applications of Dihydropyran Derivatives in Complex Organic Molecule Synthesis

Chiral Building Blocks for Natural Products Synthesis

The stereocontrolled synthesis of natural products and bioactive molecules is a primary objective of organic chemistry. Chiral dihydropyran derivatives are excellent starting points for these endeavors due to the multiple stereocenters that can be established on their scaffold. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for producing chiral dihydropyranones with high enantioselectivity. nih.govmdpi.com These chiral lactones are not merely synthetic curiosities; they are key intermediates in the synthesis of complex alkaloids and other biologically significant molecules. For instance, a chiral dihydropyranone produced via an NHC-catalyzed reaction has been utilized as a substrate in the synthesis of yohimbine-type alkaloids, a family of pentacyclic indole (B1671886) compounds with a wide pharmacological spectrum. nih.gov

Similarly, specific chiral dihydropyran aldehydes serve as crucial building blocks. The synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists has been achieved through the modification of adenosine-5′-N-ethylcarboxamide (NECA) with (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov The stereochemistry of the dihydropyran moiety was found to be critical for the compound's high affinity at the target receptors. nih.gov Furthermore, organocatalytic hetero-Diels–Alder reactions provide a direct route to densely functionalized dihydropyranones containing highly congested quaternary stereocenters, opening pathways to complex molecular designs. rsc.org

Table 1: Examples of Bioactive Molecules Synthesized from Dihydropyran Precursors
Dihydropyran Precursor TypeSynthetic MethodTarget Molecule/ClassSignificance
Chiral DihydropyranoneN-Heterocyclic Carbene (NHC) CatalysisYohimbine-type AlkaloidsPharmacologically active pentacyclic indole compounds. nih.gov
(R)-3,4-dihydro-2H-pyran-2-carboxaldehydeEnzyme-Catalyzed Kinetic ResolutionAdenosine A2A/A3 Receptor AgonistsPotent and selective agonists for cell signaling studies. nih.gov
Olefinic Azlactones (in situ diene)Organocatalytic Hetero-Diels-Alder ReactionQuaternary DihydropyranonesConstruction of complex, sterically congested chiral centers. rsc.org

Precursors for Tetrahydropyran (B127337) Derivatives

The tetrahydropyran (THP) ring is one of the most common heterocyclic motifs found in natural products, particularly marine macrolides and polyether antibiotics. Dihydropyrans are logical and widely used precursors for the synthesis of these saturated analogues. The conversion is typically achieved through the stereoselective reduction of the endocyclic double bond, most commonly via catalytic hydrogenation.

The strategic value of this approach lies in the ability to first construct a functionalized dihydropyran and then, in a subsequent step, reduce it to the desired tetrahydropyran, often with high diastereoselectivity. whiterose.ac.uk For example, the Maitland-Japp reaction can be employed to create functionalized 2-methyl-2,3-dihydropyran-4-ones, which are then diastereoselectively converted into the corresponding 2-methyltetrahydropyran-4-ones. york.ac.uk This two-step sequence provides access to a structural unit present in a large number of biologically active natural products. york.ac.uk

Furthermore, domino reactions can be designed to yield tetrahydropyranols, which exist in equilibrium with their dihydropyran counterparts. A domino Michael–hemiacetalization reaction between α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds can produce polyfunctionalized tetrahydropyranols. nih.gov These intermediates can then be selectively transformed: dehydration yields the dihydropyran, while reduction of the hemiacetal unit provides the stable tetrahydropyran derivative. nih.gov

Table 2: Conversion of Dihydropyran Derivatives to Tetrahydropyran Rings
Dihydropyran SubstrateReaction/MethodTetrahydropyran ProductKey Feature
2,3-Dihydropyran-4-onesDiastereoselective ReductionTetrahydropyran-4-onesAccess to core units of bioactive natural products. york.ac.uk
Polyfunctionalized DihydropyransCatalytic HydrogenationSubstituted TetrahydropyransGeneral method for saturation of the pyran ring. whiterose.ac.uk
Tetrahydropyranol (from domino reaction)Reduction of HemiacetalFunctionalized TetrahydropyransTrapping the saturated form from a dihydropyran precursor. nih.gov

Intermediate Compounds in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org Dihydropyran derivatives are frequently formed as key intermediates within these complex sequences, enabling the rapid construction of intricate molecular frameworks from simple starting materials.

N-heterocyclic carbene (NHC) organocatalysis is a prominent strategy for initiating such cascades. For example, an NHC-catalyzed cascade reaction can be used to synthesize complex multicyclic lactones, where the formation of a ring-fused dihydropyranone is a pivotal step. mdpi.com Another powerful example is the use of an NHC-catalyzed azolium-enolate cascade to produce biologically relevant molecules with four contiguous stereocenters. nih.govmdpi.com

The utility of dihydropyrans as cascade intermediates extends beyond organocatalysis. In a key step toward the total synthesis of the natural product routiennocin, a 3,4-dihydropyran derivative is formed through a base-mediated elimination. wikipedia.org This intermediate then undergoes further acid-catalyzed transformations to generate the final complex spiroketal structure. wikipedia.org This multi-step tandem process greatly simplifies the construction of what would otherwise be a very challenging molecular target. Additionally, one-pot cascade reactions using simple starting materials like pyruvates and aldehydes have been developed to generate highly functionalized dihydropyran derivatives efficiently. rsc.org

Table 3: Dihydropyrans as Intermediates in Cascade Reactions
Reaction TypeKey Reagents/CatalystRole of DihydropyranResulting Structure
NHC-Catalyzed AnnulationN-Heterocyclic Carbene (NHC)Formed in situ as a ring-fused dihydropyranone. mdpi.comComplex multicyclic lactones.
Elimination/Cyclization CascadeBase, then AcidFormed as a stable intermediate after elimination. wikipedia.orgComplex spiroketals (e.g., in routiennocin synthesis).
One-Pot Aldol (B89426)/CyclizationPyruvates, AldehydesThe final product of the one-pot cascade. rsc.orgFunctionalized dihydropyrans.

Synthesis of Functionalized Derivatives with Potential for Further Transformation

The double bond within the dihydropyran ring provides a reactive handle for a wide array of chemical modifications, allowing for the synthesis of diverse functionalized derivatives. These new derivatives can then serve as substrates for subsequent, more complex transformations, making the dihydropyran a versatile synthetic platform.

The reactivity of the double bond is evident in its addition reactions. Treatment of 3,4-dihydro-2H-pyran with hydrohalic acids like HCl or HBr leads to the formation of 2-halotetrahydropyrans. sigmaaldrich.com The halogen at the 2-position is particularly reactive and can be displaced by various nucleophiles to install new functional groups. sigmaaldrich.com The double bond can also participate in cycloaddition reactions. For instance, asymmetric [4+2] cycloadditions of β,γ-unsaturated α-ketophosphonates have been developed to afford highly functionalized, phosphonate-substituted dihydropyran derivatives with excellent enantioselectivity. nih.gov

Furthermore, specialized functional groups can be introduced to enhance the synthetic utility of the dihydropyran core. Enantioselective methods now exist for synthesizing selenylated dihydropyranones. mdpi.com The introduction of a selenyl group not only can augment the biological properties of the molecule but also provides a site for well-established subsequent reactions in organoselenium chemistry, enabling further molecular diversification. nih.govmdpi.com

Table 4: Functionalization of the Dihydropyran Ring
Reaction TypeReagentsProductPotential for Further Transformation
HaloetherificationHCl, HBr, Cl₂, Br₂2-Halotetrahydropyrans, 2,3-DihalotetrahydropyransNucleophilic substitution of the reactive C2-halogen. sigmaaldrich.com
Asymmetric [4+2] Cycloadditionβ,γ-Unsaturated α-ketophosphonates, Chiral CatalystPhosphonate-substituted DihydropyransPhosphonate group can be used in Horner-Wadsworth-Emmons reactions. nih.gov
Enantioselective SelenylationSelenyl vinyl ketones, NHC CatalystChiral Selenylated DihydropyranonesSelenyl group enables various oxidative or radical transformations. mdpi.com

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